

# (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid CAS 186046-80-0

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## Compound of Interest

**Compound Name:** (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

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An In-depth Technical Guide to **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** (CAS 186046-80-0): A Key Intermediate in Peptide Nucleic Acid Monomer Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid**, CAS 186046-80-0, is a critical chemical intermediate, primarily utilized in the synthesis of peptide nucleic acid (PNA) monomers. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its pivotal role within the widely adopted Fmoc/Bhoc PNA solid-phase synthesis strategy. Detailed experimental protocols for its synthesis and subsequent conversion into a complete PNA monomer are presented, offering field-proven insights for researchers in molecular biology, diagnostics, and antisense therapeutics.

## Introduction: Unveiling the Role of a Specialty Chemical

**(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** is not a therapeutic agent in itself, but rather a crucial building block for the creation of synthetic DNA/RNA analogs known as Peptide Nucleic Acids (PNAs). PNAs possess a neutral N-(2-aminoethyl)glycine backbone instead of the negatively charged sugar-phosphate backbone of native nucleic acids.<sup>[1]</sup> This

fundamental difference confers unique properties to PNAs, including high-affinity binding to complementary DNA and RNA sequences, enhanced specificity, and significant resistance to enzymatic degradation by nucleases and proteases.[\[2\]](#)

The compound in focus serves as the protected nucleobase component for the adenine PNA monomer. The benzhydryloxycarbonyl (Bhoc) group is an acid-labile protecting group for the exocyclic amine of the purine base, which is a cornerstone of the popular and milder Fmoc/Bhoc PNA synthesis chemistry.[\[3\]](#)[\[4\]](#) This guide will delve into the practical synthesis and application of this key intermediate.

## Physicochemical Properties and Data

Summarized below are the key physicochemical properties of **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid**.

Property	Value	Reference
CAS Number	186046-80-0	<a href="#">[3]</a>
Molecular Formula	C <sub>21</sub> H <sub>17</sub> N <sub>5</sub> O <sub>4</sub>	<a href="#">[3]</a>
Molecular Weight	403.39 g/mol	<a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Purity	Typically ≥95%	<a href="#">[5]</a>
Predicted Density	1.41 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Predicted pKa	3.50 ± 0.10	<a href="#">[3]</a>

## The Synthetic Pathway: From Adenine to a Protected PNA Precursor

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be postulated based on established methods for analogous compounds, such as the synthesis of N-acylated purine-9-yl acetic acids.[\[6\]](#) The synthesis can be logically broken down into three main stages: N9-alkylation of adenine, protection of the exocyclic N6-amine, and finally, deprotection of the carboxyl group.

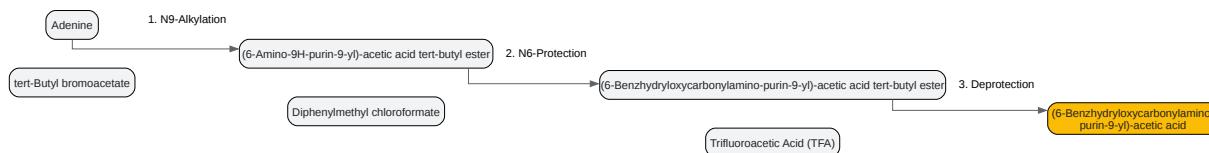
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Figure 1: Plausible synthetic pathway for **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid**.

## Detailed Experimental Protocol: Synthesis

This protocol is a representative, self-validating system based on established chemical principles for purine modification.

### Step 1: N9-Alkylation of Adenine

- Rationale:** The initial step involves the selective alkylation of the N9 position of adenine with a protected form of acetic acid, typically a tert-butyl ester, to prevent self-polymerization or unwanted side reactions with the carboxyl group in subsequent steps.
- Procedure:**
  - Suspend adenine in a suitable aprotic polar solvent like anhydrous Dimethylformamide (DMF).
  - Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N9 position, forming the sodium salt of adenine.
  - Slowly add tert-butyl bromoacetate to the reaction mixture.

- Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the consumption of adenine.
- Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
- Purify the crude product, (6-Amino-9H-purin-9-yl)-acetic acid tert-butyl ester, via column chromatography.

#### Step 2: N6-Amine Protection with Benzhydryloxycarbonyl (Bhoc)

- Rationale: The exocyclic N6 amine must be protected to prevent it from reacting during the subsequent PNA backbone coupling. The Bhoc group is chosen for its stability during Fmoc deprotection (piperidine treatment) and its easy removal under mild acidic conditions (TFA).  
[\[7\]](#)
- Procedure:
  - Dissolve the N9-alkylated adenine from Step 1 in a solvent such as anhydrous pyridine or dichloromethane.
  - Cool the solution to 0°C.
  - Add diphenylmethyl chloroformate (Bhoc-Cl) dropwise. A non-nucleophilic base like Diisopropylethylamine (DIPEA) may be added if using a non-basic solvent.
  - Stir the reaction at room temperature and monitor its progress by TLC.
  - Upon completion, perform an aqueous workup to remove any salts and excess reagents.
  - Purify the resulting **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** tert-butyl ester by column chromatography.

#### Step 3: Selective Deprotection of the tert-Butyl Ester

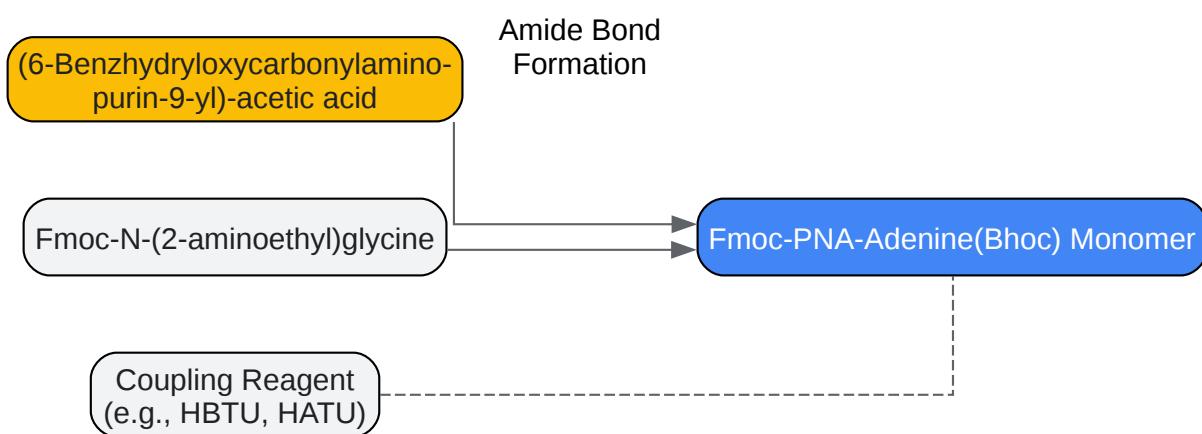
- Rationale: The final step is the selective removal of the tert-butyl ester to liberate the carboxylic acid, which is required for coupling to the PNA backbone. Trifluoroacetic acid

(TFA) is the reagent of choice as it efficiently cleaves the tert-butyl group while leaving the Bhoc protecting group intact.[6]

- Procedure:
  - Dissolve the protected ester from Step 2 in dichloromethane.
  - Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature. The reaction is typically rapid.
  - Monitor by TLC until the starting material is consumed.
  - Evaporate the solvent and excess TFA in *vacuo*. Co-evaporation with toluene can be used to ensure complete removal of residual acid.
  - The final product, **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid**, can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration as a solid.

## Application in Fmoc/Bhoc PNA Monomer Synthesis

The synthesized **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** is now ready to be coupled with the PNA backbone, which is typically a protected form of N-(2-aminoethyl)glycine. In the context of Fmoc/Bhoc chemistry, this would be N-Fmoc-N'-(2-aminoethyl)glycine.



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Figure 2: Coupling of the nucleobase acetic acid with the PNA backbone to form the final monomer.

## Protocol: PNA Monomer Synthesis and Solid-Phase Oligomerization

### Step 1: PNA Monomer Synthesis (Coupling)

- **Rationale:** This step forms the final PNA monomer by creating an amide bond between the carboxylic acid of the title compound and the secondary amine of the Fmoc-protected backbone. Peptide coupling reagents are used to activate the carboxylic acid and facilitate this reaction.
- **Procedure:**
  - Dissolve **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** in N-Methyl-2-pyrrolidone (NMP).
  - Add a peptide coupling reagent such as HBTU or HATU, along with a base like DIPEA and lutidine, to activate the carboxylic acid.<sup>[3]</sup>
  - In a separate vessel, dissolve the Fmoc-N-(2-aminoethyl)glycine backbone.
  - Add the activated nucleobase solution to the backbone solution and stir until the reaction is complete.
  - The final Fmoc-PNA-Adenine(Bhoc) monomer is then purified, typically by precipitation and washing.

### Step 2: Solid-Phase PNA Synthesis Workflow

- **Rationale:** The synthesized monomer is used in a stepwise solid-phase synthesis cycle to build a PNA oligomer of a desired sequence. The cycle involves deprotection of the N-terminal Fmoc group, coupling of the next monomer, and capping of any unreacted chains.  
<sup>[3][5]</sup>

- Workflow:
  - Deprotection: The synthesis starts with a resin-bound PNA chain with a terminal Fmoc group. This group is removed by treating the resin with a 20% solution of piperidine in DMF.
  - Activation & Coupling: The incoming Fmoc-PNA-Adenine(Bhoc) monomer is pre-activated in solution (as in Step 1) and then added to the resin. The activated carboxyl group couples with the newly freed N-terminal amine on the growing chain.
  - Capping: Any unreacted amino groups on the resin are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.
- Repeat: The cycle of deprotection, coupling, and capping is repeated until the desired PNA sequence is assembled.
- Cleavage and Global Deprotection: Once the synthesis is complete, the PNA oligomer is cleaved from the resin, and the Bhoc protecting groups are simultaneously removed using a cleavage cocktail, most commonly a mixture of TFA and a scavenger like m-cresol.[3]

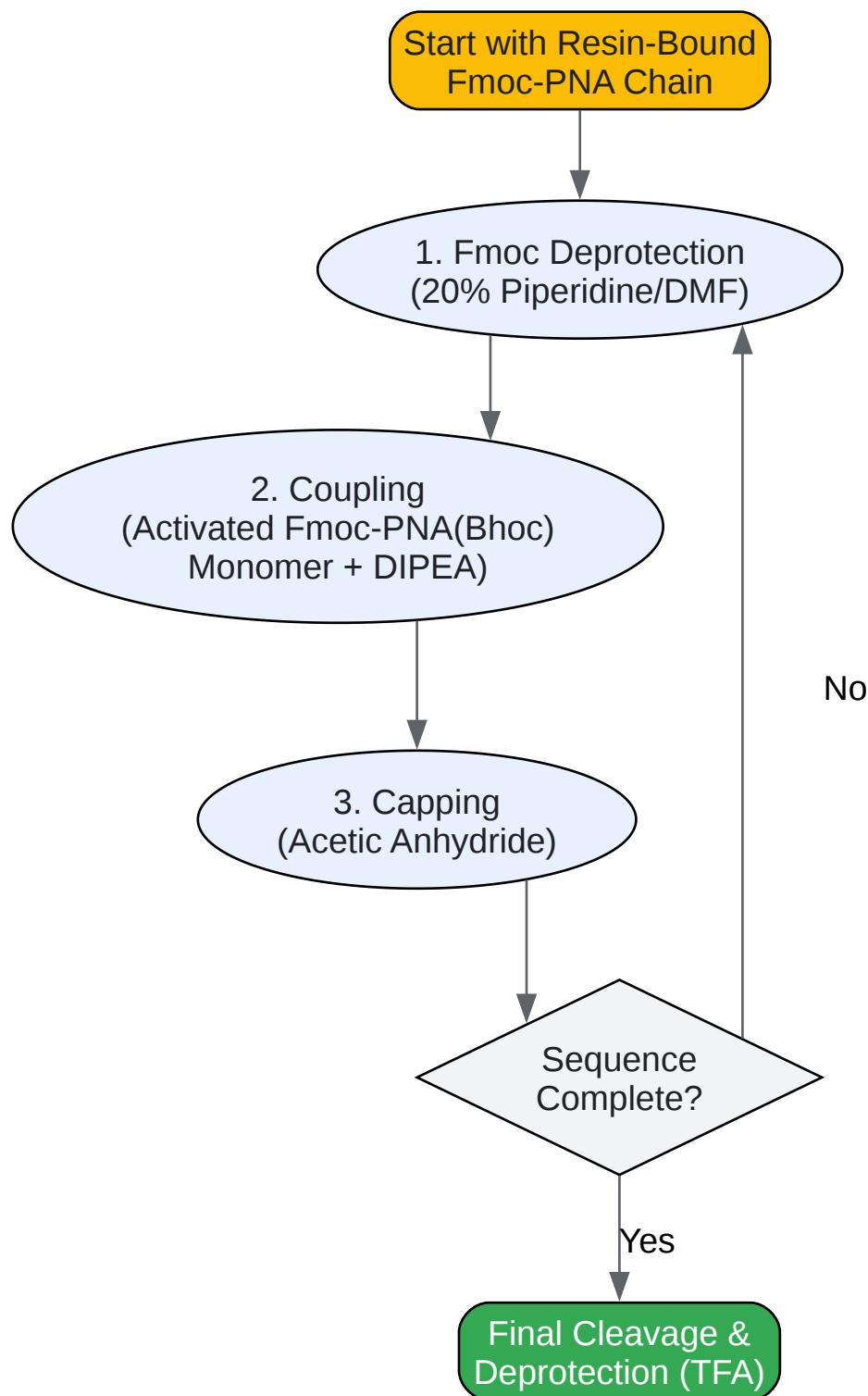
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Figure 3: The solid-phase synthesis cycle for PNA oligomerization using Fmoc/Bhoc chemistry.

## Conclusion and Future Perspectives

**(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** is a specialized yet indispensable component in the field of nucleic acid analog chemistry. Its structure is tailored for the robust and widely adopted Fmoc/Bhoc PNA synthesis strategy, allowing for the creation of high-purity PNA oligomers for a range of advanced biomedical applications. Understanding the synthesis and role of this intermediate is fundamental for any research group aiming to synthesize custom PNA probes for diagnostics, gene targeting, or antisense therapies. As the therapeutic and diagnostic potential of PNA continues to be explored, the demand for high-quality, well-characterized monomers and their precursors, such as the topic of this guide, will undoubtedly grow.

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